molecular formula C19H19F2NO B2538654 (E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide CAS No. 329778-54-3

(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide

Cat. No. B2538654
CAS RN: 329778-54-3
M. Wt: 315.364
InChI Key: SNYXOECLSPZIND-JXMROGBWSA-N
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Description

(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide, also known as DFPI, is a novel compound that has been studied for its potential use in scientific research, specifically in the areas of biochemistry and physiology. DFPI is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has been found to be useful in studies of the nervous system, and has applications in drug development and drug discovery.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study focused on the synthesis of oligomeric derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen), exploring their anti-inflammatory activity. The derivatives showed prolonged anti-inflammatory effects compared to free ibuprofen, with one derivative displaying enhanced initial activity. This research highlights the potential of modifying existing compounds to improve their pharmacological profile (Cecchi et al., 1981).

Molecular Structures and Photochemistry

  • Another study investigated the molecular structures and photochemical behavior of (E)- and (Z)-N-methyl-3-(2-pyridyl)-propenamide, revealing that the conformation and photochemical reactions of these molecules depend on their phase or solvent environment. This research provides insights into the structural dynamics of propenamide derivatives and their potential applications in photochemistry (Lewis & Yoon, 1994).

Novel Analgesic-Antiinflammatory Properties

  • Research into the novel analgesic-antiinflammatory properties of salicylates, such as 5-(2,4-Difluorophenyl)salicylic acid (diflunisal), has shown it to be more effective and safer than aspirin. Diflunisal, a chemically distinct, nonacetylating salicylic acid derivative, exemplifies the exploration of new therapeutic agents based on modifications of existing drugs (Hannah et al., 1978).

Biochemical Reagent Applications

  • The use of N-Ethyl-5-phenylisoxazolium 3 - sulfonate (Woodward's Reagent K) in nucleophilic side chains of proteins demonstrates the application of propenamide derivatives in biochemical research. This reagent serves as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under specific conditions, showcasing the versatility of these compounds in scientific investigations (Llamas et al., 1986).

Neuroprotective Properties of Anesthetic Agents

  • The neuroprotective effects of propofol, a short-acting intravenous sedative-hypnotic agent, have been extensively studied. Propofol demonstrates immunomodulatory activity, reduces cerebral blood flow and intracranial pressure, and possesses potent antioxidant and anti-inflammatory properties. These findings are pivotal for understanding propofol's potential beyond anesthesia, in neuroprotection and the treatment of brain injuries (Kotani et al., 2008).

properties

IUPAC Name

(E)-N-(3,4-difluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c1-13(2)11-15-5-3-14(4-6-15)7-10-19(23)22-16-8-9-17(20)18(21)12-16/h3-10,12-13H,11H2,1-2H3,(H,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYXOECLSPZIND-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-difluorophenyl)-3-(4-isobutylphenyl)-2-propenamide

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